N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1014028-56-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group and a 1,5-dimethylpyrazole carboxamide moiety. Its molecular formula is C₁₆H₁₇N₅O₄, with a molecular weight of 343.34 g/mol . The 3,4-dimethoxyphenyl substituent contributes to electron-rich aromatic interactions, while the dimethylpyrazole enhances steric stability. The compound’s SMILES notation is COc1ccc(-c2nnc(NC(=O)c3cc(C)n(C)n3)o2)cc1OC, reflecting its planar heterocyclic architecture .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-7-11(20-21(9)2)14(22)17-16-19-18-15(25-16)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEXAMNIZAOPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety, which are known for their potential in medicinal chemistry. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O4 |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer activity. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Oncogenic Pathways : It targets specific signaling pathways involved in tumor growth and metastasis.
For instance, a study demonstrated that derivatives of oxadiazole exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- In vitro studies showed that at concentrations around 10 µM, the compound significantly reduced TNF-α levels by approximately 61–85% compared to standard anti-inflammatory drugs like dexamethasone .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes implicated in inflammatory responses and cancer progression.
- Receptor Modulation : It interacts with specific receptors that regulate cellular signaling pathways related to inflammation and tumorigenesis.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Anticancer Efficacy : A study on a series of pyrazole derivatives revealed that certain compounds showed promising results against breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
- Anti-inflammatory Effects : Another investigation assessed the compound's impact on rheumatoid arthritis models in vivo and reported significant reductions in joint swelling and inflammatory markers.
Comparison with Similar Compounds
Structural Analogs in Pyrazole-Oxadiazole Hybrids
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-1,5-Dimethyl-1H-Pyrazole-3-Carboxamide
- Key Difference : The 2,4-dimethoxyphenyl substituent (vs. 3,4-dimethoxy in the main compound) alters electronic distribution and steric interactions.
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-3-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-4,5-Dihydro-1,2-Oxazole-5-Carboxamide
- Key Difference : Replaces the oxadiazole with a 4,5-dihydroisoxazole ring and introduces an ethyl-methylpyrazole group.
- The ethyl group may improve metabolic stability over dimethyl substituents .
Pyrazole Derivatives with Modified Aromatic Substituents
5-(3,4-Dimethoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamide
- Key Difference : Features a dihydropyrazole core (vs. fully aromatic oxadiazole-pyrazole in the main compound) and a carboximidamide group (vs. carboxamide).
- The carboximidamide group (NH-C(=NH)-NH₂) enhances hydrogen-bonding capacity compared to the carboxamide .
1,5-Diphenyl Pyrazole-3-Carboxylic Acid Derivatives
- Key Difference : Lacks the oxadiazole ring and dimethylpyrazole substituents.
- The absence of oxadiazole diminishes its role as a bioisostere for ester/amide bonds .
Electronic and Pharmacokinetic Comparison
Electronic Effects :
- The 3,4-dimethoxyphenyl group in the main compound provides stronger electron-donating effects than 2,4-dimethoxy, favoring interactions with electron-deficient enzyme active sites.
- The oxadiazole ring’s electron-withdrawing nature enhances metabolic stability compared to dihydropyrazole or isoxazole analogs .
Pharmacokinetic Properties :
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate
Ethyl acetoacetate undergoes cyclization with hydrazine hydrate in ethanol at 0–25°C to yield ethyl 1H-pyrazole-4-carboxylate (3a–b ). Methylation at the pyrazole nitrogen is achieved using dimethyl sulfate in toluene with NaHCO₃ as a base, producing ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a–b ).
Saponification and Acid Chloride Formation
The ester (4a–b ) is hydrolyzed with NaOH in ethanol/water, followed by acidification with HCl to yield 1-methyl-1H-pyrazole-4-carboxylic acid (5a–b ). Treatment with thionyl chloride (SOCl₂) under reflux converts the acid to the corresponding acid chloride (6a–b ).
Table 1: Reaction Conditions for Pyrazole Intermediate Synthesis
Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole ring is constructed via oxidative cyclization or multicomponent coupling:
Oxidative Cyclization of Semicarbazones
3,4-Dimethoxybenzaldehyde reacts with semicarbazide in ethanol to form the corresponding semicarbazone. Cyclization using potassium carbonate (K₂CO₃) and molecular iodine (I₂) in acetonitrile at 80°C yields 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. This transition metal-free method avoids costly catalysts and ensures high atom economy.
Three-Component Coupling (Alternative Method)
Acylhydrazines derived from 3,4-dimethoxybenzoic acid react with isocyanates and sulfonyl chlorides in acetonitrile under microwave irradiation (150°C, 15 min) to form 2-amino-1,3,4-oxadiazoles. While this approach accelerates reaction times, it requires precise stoichiometric control to minimize regioisomer formation.
Table 2: Comparison of Oxadiazole Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity | Citation |
|---|---|---|---|---|
| Oxidative Cyclization | K₂CO₃, I₂, CH₃CN, 80°C | 75–85 | >90% | |
| Multicomponent Coupling | Acylhydrazine, isocyanate, SOCl₂, microwave | 60–75 | 85–95% |
Amide Coupling of Pyrazole and Oxadiazole Moieties
The final step involves nucleophilic acyl substitution between the pyrazole acid chloride and oxadiazole amine:
Reaction Conditions
The acid chloride (6a–b ) is added dropwise to a solution of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine and K₂CO₃ in anhydrous tetrahydrofuran (THF) at 5°C. The mixture is stirred at room temperature until completion, followed by filtration, solvent evaporation, and recrystallization from ethyl acetate.
Table 3: Amide Coupling Optimization
Analytical Validation and Spectral Data
Characterization of Intermediates
Final Product Analysis
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N-[5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-1,5-Dimethyl-1H-Pyrazole-3-Carboxamide :
Challenges and Optimization Strategies
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, methyl groups on pyrazole). Key markers include:
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) functionalities .
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolve bond lengths and angles (e.g., oxadiazole N-O bonds ~1.36 Å) to confirm electronic delocalization .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
How can researchers resolve contradictions in reported biological activities across studies?
Q. Methodological Approach
- Standardize Assays : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and control compounds to minimize variability .
- Purity Validation : Employ HPLC (≥95% purity) and LC-MS to exclude impurities as confounding factors .
- Dose-Response Curves : Test activity across a broad concentration range (e.g., 0.1–100 μM) to identify true EC₅₀/IC₅₀ values .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding sites and compare with experimental data (e.g., SPR binding assays) .
What computational strategies predict binding affinity and mechanism of action?
Q. Advanced Research Tools
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or EGFR kinases) over 100 ns to assess stability of binding poses .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions in the oxadiazole ring .
How can structure-activity relationships (SAR) be systematically explored for derivatives?
Q. Experimental Design
- Core Modifications : Synthesize analogs with:
- Pyrazole : Replace methyl groups with ethyl or halogens.
- Oxadiazole : Substitute dimethoxyphenyl with nitro or trifluoromethyl groups .
- Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to test impact on solubility and target affinity .
Q. Data Analysis Framework
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Table 1 : SAR Summary for Key Derivatives
Derivative Modification Bioactivity (IC₅₀, μM) Solubility (mg/mL) Parent None 10.2 ± 0.5 0.15 Derivative A -OCH₃ → -CF₃ 3.8 ± 0.3 0.08 Derivative B Oxadiazole → Triazole 15.6 ± 1.2 0.45 Data derived from enzymatic assays and shake-flask solubility tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
